
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group, a chlorobenzylidene moiety, and a methyl group attached to an imidazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-selenoxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one involves its interaction with specific molecular targets. The selenoxo group is believed to play a crucial role in its biological activity by forming covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorobenzylidene moiety may interact with cellular receptors, modulating various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Chlorobenzylidene)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)thiazolidin-4-one
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct chemical and biological properties compared to similar compounds. The combination of the chlorobenzylidene moiety and the selenoxo group enhances its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H8ClN2OSe |
|---|---|
Peso molecular |
298.62 g/mol |
InChI |
InChI=1S/C11H8ClN2OSe/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+ |
Clave InChI |
LUWGMDZIEUNTAZ-RMKNXTFCSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/N=C1[Se] |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)N=C1[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


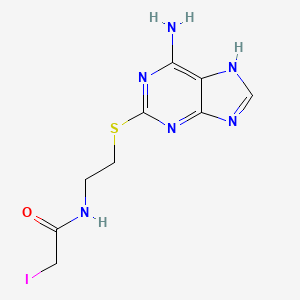

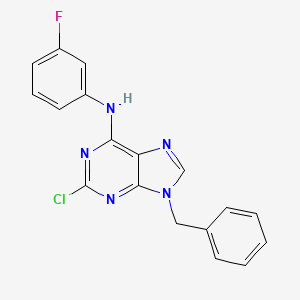
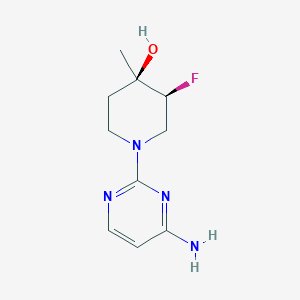

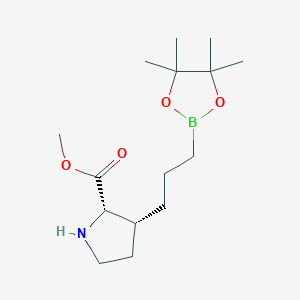
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
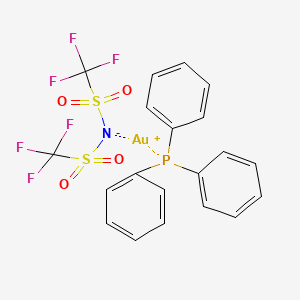
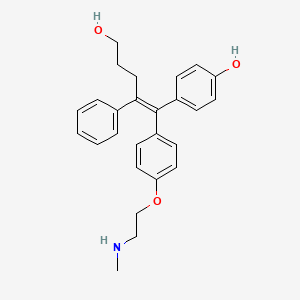
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
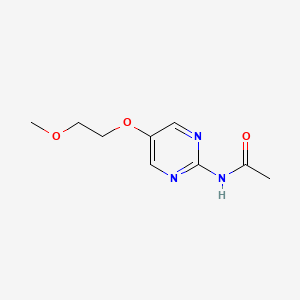
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
